Penem

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

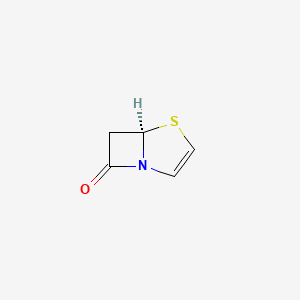

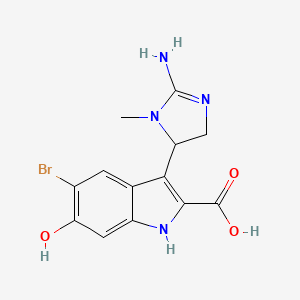

Penem is an organic heterobicyclic compound that consists of (5R)-4-thia-1-azabicyclo[3.2.0]hept-2-ene bearing a 7-keto substituent. The parent of the class of penems. It derives from a penam.

A thienamycin derivative antibacterial agent that is more stable to renal dehydropeptidase I than IMIthis compound, but does not need to be given with an enzyme inhibitor such as CILASTATIN. It is used in the treatment of bacterial infections, including infections in immunocompromised patients.

Wissenschaftliche Forschungsanwendungen

Development in Research of Penems

Penem, a novel class of beta-lactam antibiotics, shows broad antibacterial spectrum and high stability against most beta-lactamases. Research advancements in penems like farothis compound, ritithis compound, and sulothis compound, along with beta-lactamase inhibitors, have been notable (Han Hong, 2001).

Synthesis of Penems

Intensive research in the last decade has focused on the synthesis of penems. This includes stereoselective synthesis of azetidinones and chemoselective cleavage of the thiazolidine ring of penicillins (E. Perrone & G. Franceschi, 1990).

Redefining Penems

Penems, with their broad spectrum of antibacterial activity and stability against beta-lactamases, address key resistance issues in beta-lactam antibiotics. Farothis compound, the only currently available this compound, has low resistance development and minimal induction of beta-lactamase, making it useful for community-acquired infections (A. Dalhoff, N. Janjić, & R. Echols, 2006).

This compound Derivatives and Antibacterial Activity

Research has focused on synthesizing various this compound derivatives, exploring their beta-lactamase stability and affinity for penicillin-binding proteins, which has significant implications for antibiotic development (S. Ohya, Y. Utsui, S. Sugawara, & M. Yamazaki, 1982).

Farothis compound Daloxate: this compound Antibiotic

Farothis compound daloxate, a novel beta-lactam antimicrobial, exhibits potent activity against a broad range of bacteria, including ESBL-producing strains. Its pharmacological actions and pharmacokinetics offer new avenues for treating respiratory tract infections (L. Sorbera, M. D. Fresno, R. Castañer, & X. Rabasseda, 2002).

In Vitro Evaluation of this compound Antibiotics

Studies on this compound antibiotics like BRL 42715 have shown potent inhibition of a broad range of bacterial beta-lactamases, enhancing the antibacterial activity of beta-lactamase-susceptible beta-lactams (K. Coleman, D. Griffin, J. W. Page, & P. .. Upshon, 1989).

Novel Penems as β-Lactamase Inhibitors

Recent studies have investigated novel this compound molecules as β-lactamase inhibitors, showing promising results in combating resistant bacterial strains (W. Weiss, P. Petersen, Timothy M. Murphy, et al., 2004).

Penems in Treating Mycobacterium Infections

Research indicates that penems, especially farothis compound, show synergy with rifampin against Mycobacterium tuberculosis and Mycobacterium abscessus, offering potential in TB treatment (A. Kaushik, N. Makkar, P. Pandey, et al., 2015).

Eigenschaften

Molekularformel |

C5H5NOS |

|---|---|

Molekulargewicht |

127.17 g/mol |

IUPAC-Name |

(5R)-4-thia-1-azabicyclo[3.2.0]hept-2-en-7-one |

InChI |

InChI=1S/C5H5NOS/c7-4-3-5-6(4)1-2-8-5/h1-2,5H,3H2/t5-/m1/s1 |

InChI-Schlüssel |

HHXMXAQDOUCLDN-RXMQYKEDSA-N |

Isomerische SMILES |

C1[C@@H]2N(C1=O)C=CS2 |

Kanonische SMILES |

C1C2N(C1=O)C=CS2 |

Synonyme |

3-(5-dimethylcarbamoylpyrrolidin-3-ylthio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid meropenem Merrem Penem Ronem SM 7338 SM-7338 SM7338 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]-4-oxo-1-phthalazinecarboxamide](/img/structure/B1263436.png)

![[(2S,3R,4R,5S,6S,7S,8R,13S,17R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1263440.png)

![6-[(2-Fluorophenyl)methyl]-2-(1-hydroxyethyl)-4-methyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B1263455.png)

![4'-beta-L-Ara4N-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-[P4'-beta-L-ara4N]-lipid A](/img/structure/B1263456.png)